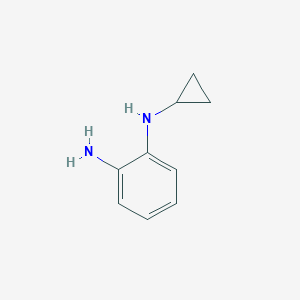

N-cyclopropylbenzene-1,2-diamine

Übersicht

Beschreibung

“N-cyclopropylbenzene-1,2-diamine” is a chemical compound with the molecular formula C9H12N2 . It is also known as “N1-cyclopropylbenzene-1,2-diamine dihydrochloride” with a CAS Number: 1955541-63-5 . It is typically available in powder form .

Synthesis Analysis

The synthesis of 1,2-diamines, such as “N-cyclopropylbenzene-1,2-diamine”, has been a topic of interest in recent years. One approach involves the diamination of an alkene, which is a process that has been less researched compared to the analogous dihydroxylation or aminohydroxylation reactions . Recent advances in metal-catalysed diamination reactions and their asymmetric variants have shown promise .

Physical And Chemical Properties Analysis

“N-cyclopropylbenzene-1,2-diamine” is typically available in powder form . The exact physical and chemical properties of this compound are not explicitly mentioned in the search results.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

N-cyclopropylbenzene-1,2-diamine, as part of the cyclopropylbenzene family, is involved in various synthesis and reactivity studies. For instance, cyclopropylbenzene derivatives are subjected to reactions like chloromethylation, yielding a mixture of products. These products, upon further reaction, yield compounds like o- and p-cyclopropylbenzaldhyde, which can be separated and oxidized to cyclopropylbenzoic acids (Harnden, Rasmussen, & Baker, 1968). Moreover, diamines like N-cyclopropylbenzene-1,2-diamine are known to undergo nucleophilic aromatic substitution reactions under high pressure to form products with varying substituents (Ibata, Zou, & Demura, 1995).

Catalysis and Organic Synthesis

In the field of catalysis and organic synthesis, derivatives of cyclopropylbenzene, akin to N-cyclopropylbenzene-1,2-diamine, show potential. The microwave-assisted synthesis of cyclic amidinium salts from diamines like N-cyclopropylbenzene-1,2-diamine demonstrates the compound's adaptability in producing heterocyclic compounds used as organocatalysts and in ionic liquids (Aidouni, Bendahou, Demonceau, & Delaude, 2008). Moreover, cyclopropylbenzene derivatives participate in ring-opening reactions, revealing their versatility in organic synthesis (Garve, Barkawitz, Jones, & Werz, 2014).

Polymeric Materials

Compounds related to N-cyclopropylbenzene-1,2-diamine are also significant in the synthesis of polymeric materials. The synthesis of polyimides using derivatives of cyclopropylbenzene showcases the utility of such compounds in creating materials with desirable properties like high tensile strength and thermal stability (Liaw & Liaw, 1996). Additionally, novel aromatic diamine compounds, structurally similar to N-cyclopropylbenzene-1,2-diamine, have shown inhibitory effects on cellular processes, indicating their potential in biomedical applications (Shin et al., 2005).

Eigenschaften

IUPAC Name |

2-N-cyclopropylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7,11H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULWPWKTOPUXAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441976 | |

| Record name | N-cyclopropylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropylbenzene-1,2-diamine | |

CAS RN |

118482-03-4 | |

| Record name | N-cyclopropylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B189421.png)